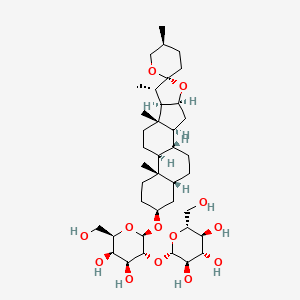

チモサポニンA-III

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

Filiferin B has a wide range of scientific research applications:

作用機序

Filiferin B exerts its effects through multiple molecular targets and pathways:

Anti-tumor Activity: Induces apoptosis in cancer cells by inhibiting the mTORC1 pathway and inducing endoplasmic reticulum stress.

Neuroprotective Effects: Enhances memory and cognitive function by increasing the levels of neurotransmitters such as norepinephrine, dopamine, and serotonin in the brain.

Anti-inflammatory Activity: Reduces inflammation by modulating the expression of pro-inflammatory cytokines.

Safety and Hazards

生化学分析

Biochemical Properties

Timosaponin A-III has been found to interact with various enzymes and proteins. It inhibits U46619-induced rat platelet aggregation, showing superior selectivity for the thromboxane prostaglandin (TP) receptor . It also targets Gq-mediated PLC/PKC signaling from the TP receptor .

Cellular Effects

Timosaponin A-III has significant effects on various types of cells and cellular processes. It inhibits the viability of Jurkat cells in a time- and dose-dependent manner, and induces apoptosis of Jurkat cells . It also inhibits UVB-induced cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9) transcription level and protein expression in a dose-dependent manner .

Molecular Mechanism

Timosaponin A-III exerts its effects at the molecular level through various mechanisms. It induces autophagy in HeLa cells followed by apoptotic cell death . It also reverses multi-drug resistance in human chronic myelogenous leukemia K562/ADM cells via downregulation of MDR1 and MRP1 expression by inhibiting the PI3K/Akt signaling pathway .

Temporal Effects in Laboratory Settings

Over time, Timosaponin A-III exhibits a reversal effect on the drug resistance of K562/ADM cells . It also induces stronger in vitro antiplatelet activity and in vivo antithrombotic effects .

Dosage Effects in Animal Models

In animal models, Timosaponin A-III has shown to reduce body weight gain and food intake, improve glucose tolerance, lipid profiles, and mitigate hepatic steatosis . It also prolonged tail bleeding time, reduced the mortality of animals with acute pulmonary thromboembolism, and significantly reduced venous thrombus weight .

Metabolic Pathways

Timosaponin A-III is involved in various metabolic pathways. It inhibits the phosphoinositide 3-kinase/Akt/mechanistic target of rapamycin kinase pathway . It also preferentially targets Gq-mediated PLC/PKC signaling from the TP receptor .

Transport and Distribution

Timosaponin A-III is transported and distributed within cells and tissues. It has low permeability and solubility, which may limit its application .

準備方法

Synthetic Routes and Reaction Conditions

Filiferin B can be synthesized through the extraction and purification from the rhizomes of Anemarrhena asphodeloides . The process involves several steps:

Extraction: The dried rhizomes are ground into a fine powder and subjected to solvent extraction using methanol or ethanol.

Industrial Production Methods

Industrial production of Filiferin B involves large-scale extraction and purification processes. The rhizomes are harvested, dried, and processed in bulk. Solvent extraction is performed using industrial-grade solvents, followed by large-scale chromatographic purification . The final product is then subjected to quality control measures to ensure purity and consistency.

化学反応の分析

Types of Reactions

Filiferin B undergoes various chemical reactions, including:

Oxidation: Filiferin B can be oxidized to form different derivatives.

Substitution: Filiferin B can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Filiferin B, each with unique biological activities .

類似化合物との比較

Filiferin B is unique among steroidal saponins due to its specific biological activities and molecular structure. Similar compounds include:

Timosaponin A-I: Another steroidal saponin with similar anti-tumor and neuroprotective effects.

Timosaponin B-II: Known for its anti-inflammatory and anti-diabetic properties.

Sarsasapogenin: The aglycone part of Filiferin B, which also exhibits various biological activities.

Filiferin B stands out due to its potent anti-tumor activity and its ability to induce autophagy and apoptosis selectively in cancer cells .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Timosaponin A3 can be achieved through a multi-step process involving the isolation of key intermediates and their subsequent reactions.", "Starting Materials": [ "Timosaponin BII", "Sodium methoxide", "Hydrogen peroxide", "Sodium borohydride", "Methanol", "Ethanol", "Acetic acid", "Chloroform", "Water" ], "Reaction": [ "Timosaponin BII is treated with sodium methoxide to form the sodium salt of Timosaponin BII.", "The sodium salt of Timosaponin BII is then treated with hydrogen peroxide to form Timosaponin AIII.", "Timosaponin AIII is reduced with sodium borohydride to form Timosaponin AIV.", "Timosaponin AIV is treated with methanol and acetic acid to form Timosaponin AV.", "Timosaponin AV is treated with ethanol and acetic acid to form Timosaponin AVI.", "Timosaponin AVI is treated with chloroform and water to form Timosaponin AIII.", "Finally, Timosaponin AIII is treated with acetic acid to form Timosaponin A3." ] } | |

CAS番号 |

41059-79-4 |

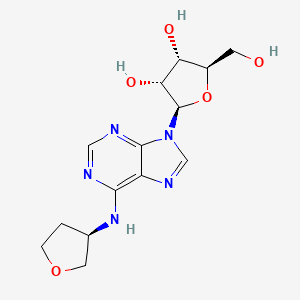

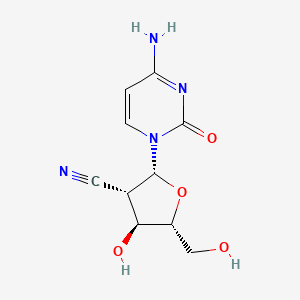

分子式 |

C39H64O13 |

分子量 |

740.9 g/mol |

IUPAC名 |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37-,38-,39+/m0/s1 |

InChIキー |

MMTWXUQMLQGAPC-VDEILISOSA-N |

異性体SMILES |

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

外観 |

Solid powder |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

timosaponin A3 timosaponin AIII |

製品の起源 |

United States |

Q & A

Q1: What are the primary molecular targets of Timosaponin A-III?

A1: Research suggests that Timosaponin A-III interacts with multiple cellular targets, including:

- Sterol regulatory element-binding protein-1 (SREBP-1): Timosaponin A-III inhibits SREBP-1 activation, leading to reduced expression of fatty acid synthases (FASN and ACC), ultimately controlling the growth of pancreatic cancer cells. []

- PI3K/Akt/mTOR Pathway: Timosaponin A-III has been shown to inhibit the PI3K/Akt/mTOR pathway, a crucial signaling cascade involved in cell growth, proliferation, and survival. This inhibition has been observed in various cancer cell lines, including human chronic myelogenous leukemia (CML) cells and T-cell acute lymphoblastic leukemia (T-ALL) Jurkat cells. [, ]

- Nuclear factor-κB (NF-κB) and p38 Signaling: Studies indicate that Timosaponin A-III can inhibit the activation of NF-κB and p38 signaling pathways in TNF-α stimulated microglia and neuroblastoma cells, suggesting potential therapeutic benefits for neurodegenerative diseases associated with inflammation. []

Q2: How does Timosaponin A-III induce autophagy?

A2: Timosaponin A-III induces autophagy through a distinct mechanism compared to conventional inducers like rapamycin. It stimulates the formation of large autophagic vacuoles enriched with endosomal membranes, multivesicular bodies, and cholesterol. These vacuoles effectively capture ubiquitinated proteins, promoting the clearance of protein aggregates, particularly in cells with impaired proteasome function. []

Q3: What is the role of Timosaponin A-III in apoptosis?

A3: Timosaponin A-III induces apoptosis in various cancer cell lines through multiple mechanisms. These include cell cycle arrest at G0/G1 and G2/M phases, downregulation of cell cycle regulatory proteins (cyclin A, cyclin B1, CDK2, CDK4), and activation of caspases. Additionally, it promotes the expression of pro-apoptotic protein Bax while suppressing anti-apoptotic Bcl-2. [, , ]

Q4: Does Timosaponin A-III influence drug resistance in cancer cells?

A4: Yes, Timosaponin A-III has shown potential in reversing multi-drug resistance (MDR) in human CML K562/ADM cells. It achieves this by downregulating the expression and function of drug efflux transporters P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). This downregulation is linked to the inhibition of the PI3K/Akt signaling pathway. []

Q5: What is the molecular formula and weight of Timosaponin A-III?

A5: Timosaponin A-III has a molecular formula of C45H76O17 and a molecular weight of 897.06 g/mol. []

Q6: What are the key structural features of Timosaponin A-III?

A6: Timosaponin A-III is a steroidal saponin with a spirostane-type structure. It consists of a sarsasapogenin aglycone linked to a disaccharide moiety composed of glucose and galactose. The sugar chain is attached at the C-3 position of the aglycone. [, ]

Q7: What is the bioavailability of Timosaponin A-III?

A7: Timosaponin A-III exhibits low oral bioavailability, estimated to be around 9.18% in rats. This low bioavailability is attributed to its poor permeability and solubility. []

Q8: How is Timosaponin A-III absorbed and distributed in the body?

A8: Timosaponin A-III demonstrates low permeability across intestinal segments, suggesting limited absorption. Its transport is significantly influenced by P-glycoprotein (P-gp), a membrane transporter known to efflux drugs from cells. []

Q9: What are the preclinical findings supporting the anticancer potential of Timosaponin A-III?

A9: Preclinical studies have shown that Timosaponin A-III exhibits anticancer effects in various cancer cell lines, including colon, pancreatic, and leukemia cells. These effects are mediated through multiple mechanisms such as:* Inhibition of cell proliferation: Timosaponin A-III effectively inhibits the growth of various cancer cell lines, including human colorectal cancer HCT-15 cells and pancreatic cancer BxPC-3 cells. [, ]* Induction of apoptosis: Timosaponin A-III triggers apoptosis in cancer cells, leading to their programmed death. This has been demonstrated by increased DNA fragmentation, activation of caspases, and changes in the expression of apoptosis-related proteins. [, ]* Suppression of tumor growth in vivo: In animal models, Timosaponin A-III significantly reduced tumor growth in athymic nude mice implanted with human colorectal cancer HCT-15 cells, without causing significant toxicity. []

Q10: What evidence supports the anti-diabetic potential of Timosaponin A-III?

A10: Research suggests that Timosaponin A-III might have anti-diabetic effects through these mechanisms:

- Stimulation of GLP-1 Secretion: In NCI-H716 cells, Timosaponin A-III stimulates the release of glucagon-like peptide 1 (GLP-1) by activating protein kinase A catalytic subunit (PKAc) and 5′-AMP-activated protein kinase (AMPK). []

- Inhibition of Lipid Accumulation: Timosaponin A-III effectively reduces lipid accumulation in 3T3-L1 adipocytes, suggesting its potential in addressing obesity. []

- Improvement in Glucose Tolerance and Lipid Profiles: In high-fat diet (HFD)-induced mice, Timosaponin A-III administration significantly reduced body weight gain, improved glucose tolerance, and improved lipid profiles, indicating its potential in managing obesity and diabetes. []

Q11: Are there any preclinical studies demonstrating the neuroprotective effects of Timosaponin A-III?

A11: While more research is needed, studies using rat serum containing Timosaponin A-III have shown potential in protecting PC12 cells from amyloid beta-protein (Aβ)-induced neurotoxicity. This protection is thought to be partially mediated through the mitogen-activated protein kinase (MAPK) and estrogen receptor pathways. [, ]

Q12: How stable is Timosaponin A-III under different storage conditions?

A12: While specific data on the stability of Timosaponin A-III under various conditions is limited in the provided research, steroidal saponins are generally susceptible to degradation under conditions of high temperature, humidity, and acidic pH. Further research is required to fully characterize its stability profile.

Q13: Are there any formulation strategies to enhance the bioavailability of Timosaponin A-III?

A13: The low bioavailability of Timosaponin A-III due to poor solubility and permeability necessitates the development of improved drug delivery systems. Potential strategies to enhance its bioavailability include:

Q14: What analytical techniques are commonly used for the identification and quantification of Timosaponin A-III?

A14: Several analytical methods have been employed for the analysis of Timosaponin A-III, including:

- High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV), evaporative light scattering detection (ELSD), and mass spectrometry (MS), has been widely used for the separation, identification, and quantification of Timosaponin A-III in plant extracts and biological samples. [, , , , , , ]

- Ultra-high performance liquid chromatography (UHPLC): UHPLC, offering higher resolution and sensitivity compared to conventional HPLC, has been increasingly utilized for the analysis of Timosaponin A-III, particularly in complex matrices. [, ]

- Mass spectrometry (MS): MS techniques, such as triple quadrupole MS (QqQ-MS) and quadrupole time-of-flight MS (Q-TOF-MS), provide accurate mass measurements and fragmentation patterns, enabling the structural characterization and confirmation of Timosaponin A-III. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)